molecular formula C11H6ClNO B11894007 4-Chlorofuro[2,3-b]quinoline CAS No. 111163-82-7

4-Chlorofuro[2,3-b]quinoline

Cat. No.: B11894007
CAS No.: 111163-82-7
M. Wt: 203.62 g/mol
InChI Key: PEWUESOUDXCPMQ-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the class of furoquinolines It is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with a chlorine atom attached to the fourth position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorofuro[2,3-b]quinoline can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-chloro-3-ethoxycarbonylquinoline. This intermediate is then subjected to cyclization with furan-2-carbaldehyde under acidic conditions to yield this compound .

Another method involves the use of biphenyl dioxygenase-catalyzed cis-dihydroxylation of tricyclic azaarenes, followed by ring opening and reduction to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Chlorofuro[2,3-b]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted furoquinolines depending on the nucleophile used.

Scientific Research Applications

4-Chlorofuro[2,3-b]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chlorofuro[2,3-b]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Furoquinoline: Lacks the chlorine atom at the fourth position.

    Chlorofuroquinoline: Similar structure but with chlorine at different positions.

    Quinoline: Lacks the fused furan ring.

Uniqueness

4-Chlorofuro[2,3-b]quinoline is unique due to the presence of both a furan and a quinoline ring fused together, along with a chlorine atom at a specific position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chlorofuro[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-10-7-3-1-2-4-9(7)13-11-8(10)5-6-14-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWUESOUDXCPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=COC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476141
Record name Furo[2,3-b]quinoline, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111163-82-7
Record name Furo[2,3-b]quinoline, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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